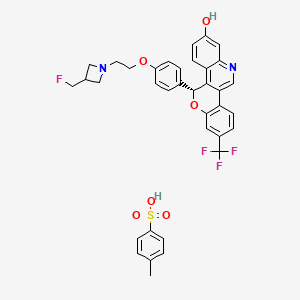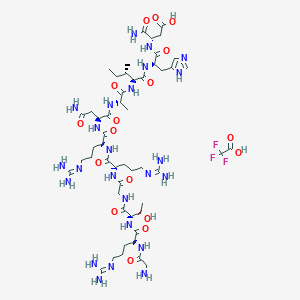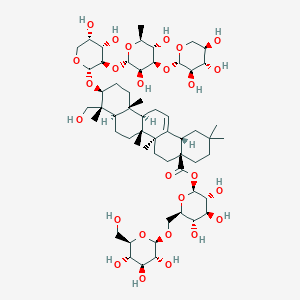![molecular formula C21H35Li3N7O17P3S B10855535 trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B10855535.png)
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coenzyme A (lithium salt hydrate) is a derivative of coenzyme A, a vital coenzyme in various biochemical reactions. Coenzyme A plays a crucial role in the synthesis and oxidation of fatty acids, as well as the oxidation of pyruvate in the citric acid cycle. It is essential for the metabolism of carbohydrates, proteins, and lipids, making it a key molecule in cellular energy production .
準備方法
Synthetic Routes and Reaction Conditions
Coenzyme A (lithium salt hydrate) is synthesized from pantothenic acid (vitamin B5) through a multi-step process. The synthesis involves the following steps:
Phosphorylation of Pantothenic Acid: Pantothenic acid is phosphorylated by pantothenate kinase to form 4’-phosphopantothenate.
Formation of 4’-Phosphopantetheine: 4’-Phosphopantothenate is then coupled with cysteine to form 4’-phosphopantetheine.
Formation of Dephospho-Coenzyme A: 4’-Phosphopantetheine is adenylated to form dephospho-coenzyme A.
Formation of Coenzyme A: Finally, dephospho-coenzyme A is phosphorylated to form coenzyme A.
The lithium salt hydrate form is obtained by neutralizing coenzyme A with lithium hydroxide and crystallizing the product .
Industrial Production Methods
Industrial production of coenzyme A (lithium salt hydrate) involves microbial fermentation using genetically engineered bacteria. The bacteria are engineered to overproduce the enzymes required for coenzyme A biosynthesis. The fermentation broth is then processed to extract and purify coenzyme A, which is subsequently converted to its lithium salt hydrate form .
化学反応の分析
Types of Reactions
Coenzyme A (lithium salt hydrate) undergoes various types of chemical reactions, including:
Acylation: Coenzyme A acts as an acyl group carrier in acylation reactions.
Oxidation-Reduction: It participates in redox reactions, particularly in the citric acid cycle.
Thioester Formation: Coenzyme A forms thioesters with carboxylic acids, which are crucial intermediates in metabolic pathways.
Common Reagents and Conditions
Acylation: Common reagents include acyl chlorides and anhydrides. The reactions are typically carried out under mild conditions.
Oxidation-Reduction: Common reagents include NADH, NADPH, and FADH2. These reactions occur under physiological conditions.
Thioester Formation: Carboxylic acids and coenzyme A react under enzymatic catalysis to form thioesters.
Major Products
Acetyl-Coenzyme A: Formed from the reaction of coenzyme A with acetic acid.
Succinyl-Coenzyme A: Formed from the reaction of coenzyme A with succinic acid.
Malonyl-Coenzyme A: Formed from the reaction of coenzyme A with malonic acid.
科学的研究の応用
Coenzyme A (lithium salt hydrate) has numerous scientific research applications, including:
Biochemistry: Used to study metabolic pathways and enzyme mechanisms.
Molecular Biology: Utilized in the study of gene expression and regulation.
Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.
Industrial Biotechnology: Employed in the production of biofuels and bioplastics through metabolic engineering.
作用機序
Coenzyme A (lithium salt hydrate) functions as a coenzyme by forming thioester bonds with carboxylic acids. This allows it to act as an acyl group carrier in various biochemical reactions. The molecular targets of coenzyme A include enzymes involved in the citric acid cycle, fatty acid synthesis, and amino acid metabolism. The pathways involved include the citric acid cycle, fatty acid oxidation, and the synthesis of acetyl-coenzyme A .
類似化合物との比較
Similar Compounds
Acetyl-Coenzyme A: A derivative of coenzyme A involved in the citric acid cycle and fatty acid synthesis.
Succinyl-Coenzyme A: A derivative involved in the citric acid cycle and heme synthesis.
Malonyl-Coenzyme A: A derivative involved in fatty acid synthesis.
Uniqueness
Coenzyme A (lithium salt hydrate) is unique due to its lithium salt form, which enhances its stability and solubility. This makes it particularly useful in biochemical and industrial applications where stability and solubility are critical .
特性
分子式 |
C21H35Li3N7O17P3S |
|---|---|
分子量 |
803.4 g/mol |
IUPAC名 |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate |
InChI |
InChI=1S/C21H36N7O16P3S.3Li.H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;;1H2/q;3*+1;/p-3/t11-,14-,15-,16+,20-;;;;/m1..../s1 |
InChIキー |
KIISZBZVEZIWHJ-KHTYWAKVSA-K |
異性体SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCS)O.O |
正規SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B10855460.png)
![3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855468.png)
![1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B10855474.png)
![6-ethynyl-4-[[4-fluoro-3-(4-prop-2-enoylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B10855475.png)








